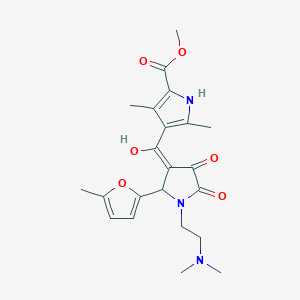
N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide” is a chemical compound with the CAS Number: 299923-31-2 . It has a molecular weight of 265.34 . The IUPAC name for this compound is this compound .
Physical and Chemical Properties The InChI Code for this compound is 1S/C12H15N3O2S/c1-3-7-13-12(18)15-14-11(16)9-5-4-6-10(8-9)17-2/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,18) . The compound should be stored in a refrigerated environment .
Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Applications De Recherche Scientifique
Synthesis and Characterization of Complexes for Chemotherapy Applications
One notable application involves the synthesis and characterization of dioxomolybdenum(VI) complexes, which include compounds structurally related to N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide. These complexes have been studied for their potential in chemotherapy, demonstrating pronounced activity against human colorectal cell lines, with greater efficacy than the standard reference drug 5-fluorouracil (Hussein et al., 2015).
Development of Fluorescent Chemosensors
Another significant application is the development of fluorescent chemosensors for the selective detection of bioactive ions such as Zn2+ and Mg2+. These chemosensors, based on derivatives of this compound, have demonstrated high specificity and sensitivity, along with successful application in live cell monitoring (Patil et al., 2018).
Applications in Catalysis
Research into the catalytic properties of compounds structurally related to this compound has also been conducted. Studies have shown their effectiveness in catalytic processes such as hydroformylation, offering high activities and selectivities under mild conditions. This highlights their potential in industrial applications where efficient and selective catalysts are crucial (Clark et al., 2005).
Antimicrobial and Anticancer Properties
Further research has focused on the antimicrobial and anticancer properties of thiazole derivatives synthesized from reactions involving compounds similar to this compound. These studies have identified compounds with significant efficacy against various bacterial strains and cancer cell lines, indicating their potential as novel therapeutic agents (Al-Mutabagani et al., 2021).
Corrosion Inhibition
Another area of application is in the field of corrosion inhibition, where derivatives of this compound have been explored as inhibitors for mild steel in acidic environments. These studies have shown that such compounds can significantly reduce the rate of steel corrosion, suggesting their utility in protecting industrial materials (Ferkous et al., 2020).
Propriétés
IUPAC Name |
1-[(3-methoxybenzoyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-7-13-12(18)15-14-11(16)9-5-4-6-10(8-9)17-2/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOZPABCKRRCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2663227.png)
![2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B2663229.png)



![5-Bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2663236.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)




